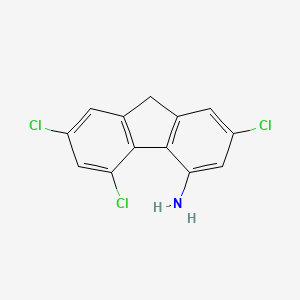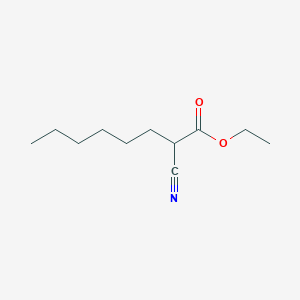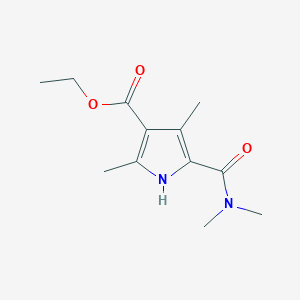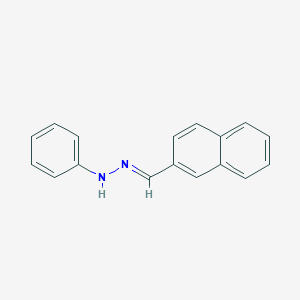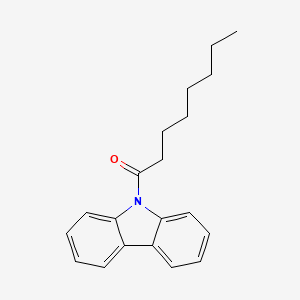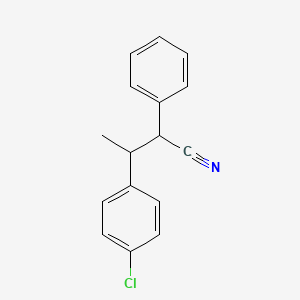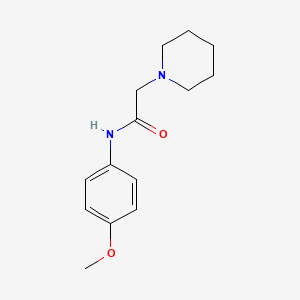
1-Piperidineacetamide, N-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-(4-methoxyphenyl)- is a chemical compound with the molecular formula C14H20N2O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring and a methoxyphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Piperidineacetamide, N-(4-methoxyphenyl)- typically involves the reaction of piperidine with 4-methoxyphenylacetic acid. The process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1-Piperidineacetamide, N-(4-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Piperidineacetamide, N-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction.
Comparación Con Compuestos Similares
1-Piperidineacetamide, N-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1-Piperidineacetamide, N-(4-ethoxyphenyl)-: This compound has an ethoxy group instead of a methoxy group, leading to differences in chemical reactivity and biological activity.
1-Piperidineacetamide, N-(4-chlorophenyl)-:
1-Piperidineacetamide, N-(4-bromophenyl)-: The bromophenyl derivative exhibits unique reactivity patterns and is used in different research contexts.
The uniqueness of 1-Piperidineacetamide, N-(4-methoxyphenyl)- lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound in various scientific disciplines.
Propiedades
Número CAS |
58479-93-9 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
Clave InChI |
LTAOSVFYEKWEFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




